tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate
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Overview
Description
tert-Butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate: is an organic compound that features a tert-butyl group, a methoxyphenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl carbamate+4-methoxybenzaldehyde→tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and activity assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Biological Activity
tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse sources of research.
The compound has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. It features a tert-butyl group, a methoxyphenyl moiety, and an imine functional group, which are significant for its biological interactions.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C13H18N2O3 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | This compound |
Chemical Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methoxyphenyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.
- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit proteases such as the SARS-CoV 3CL protease, which is crucial in viral replication pathways .
- Anticancer Properties : Research indicates that carbamate derivatives exhibit significant anticancer activity against various cancer cell lines, including HeLa and MCF7 cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
1. SARS-CoV Protease Inhibition
A study focused on the design and synthesis of peptidomimetic inhibitors for the SARS-CoV 3CL protease revealed that structural modifications similar to those in this compound increased inhibitory potency. The IC50 values were determined through fluorometric assays, showcasing promising results for further development .
2. Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of various carbamate derivatives on cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating effective growth inhibition. For example, one derivative showed an IC50 of 0.14 µM against HeLa cells .
Summary of Biological Evaluations
Biological Activity | Assessed Cell Lines | IC50 Values (µM) |
---|---|---|
Protease Inhibition | SARS-CoV 3CL | <1 |
Anticancer Activity | HeLa | 0.14 |
MCF7 | 0.32 |
Properties
IUPAC Name |
tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-9H,1-4H3,(H,15,16)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKLCYXLUROGIV-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150767-00-3 |
Source
|
Record name | TERT-BUTYL 3-(4-METHOXYBENZYLIDENE)CARBAZATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.